molecular formula C16H14Cl2N2O2 B3836680 N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide

N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide

Cat. No. B3836680
M. Wt: 337.2 g/mol
InChI Key: BTJBQISFHKZXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, AM251 has been widely used in scientific research to study the physiological and biochemical effects of CB1 antagonism.

Mechanism of Action

N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide acts as a competitive antagonist of CB1 receptors, blocking the binding of endocannabinoids and other CB1 agonists. This results in a decrease in CB1 receptor signaling, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has been shown to have a variety of physiological and biochemical effects in both animal and human studies. These include a decrease in food intake and body weight, a reduction in pain perception, and an improvement in insulin sensitivity. N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has also been shown to have potential therapeutic applications for addiction, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide in lab experiments is its potency and selectivity as a CB1 antagonist. This allows researchers to study the effects of CB1 antagonism without interfering with other physiological processes. However, one limitation of using N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide. One area of interest is the development of more selective CB1 antagonists with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of CB1 antagonists for conditions such as obesity, addiction, and pain management. Additionally, further research is needed to fully understand the physiological and biochemical effects of CB1 antagonism and its potential impact on human health.

Scientific Research Applications

N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has been extensively used in scientific research to study the physiological and biochemical effects of CB1 antagonism. CB1 receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood regulation. CB1 antagonists like N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide have been shown to have potential therapeutic applications for a variety of conditions, including obesity, addiction, and pain management.

properties

IUPAC Name

N-(5-acetamido-2-methylphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-9-3-5-12(19-10(2)21)8-15(9)20-16(22)13-6-4-11(17)7-14(13)18/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJBQISFHKZXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methylphenyl)-2,4-dichlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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